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Einecs 303-924-5 - 94232-00-5

Einecs 303-924-5

Catalog Number: EVT-12814328
CAS Number: 94232-00-5
Molecular Formula: C22H45NO5
Molecular Weight: 403.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Einecs 303-924-5 refers to a chemical compound registered under the European Union's Existing Chemicals Regulation. This compound is primarily identified as Vanillin, which is widely recognized for its flavoring properties and is also utilized in various scientific applications. The European Chemicals Agency (ECHA) provides comprehensive data regarding its classification, properties, and regulatory status.

Source

Vanillin is derived from the vanilla bean, specifically from the pods of the Vanilla planifolia plant. It can also be synthetically produced from guaiacol or lignin, making it accessible for various industrial uses. The compound's registration dossier can be accessed through ECHA, which includes detailed information about its safety and environmental impact .

Classification

Vanillin is classified as a flavoring agent and is included in the list of substances that are subject to specific regulations under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. Its classification involves assessing its potential hazards, including irritation to skin and eyes, and potential environmental effects.

Synthesis Analysis

Methods

The synthesis of Vanillin can be achieved through several methods:

  1. Natural Extraction: This involves extracting Vanillin from vanilla beans through solvent extraction or steam distillation.
  2. Chemical Synthesis: A common synthetic route involves the methylation of guaiacol or the oxidation of lignin-derived compounds.

Technical Details

The chemical synthesis typically employs processes such as:

  • Methylation: Guaiacol is methylated using methyl iodide in the presence of a base.
  • Oxidation: Lignin can be oxidized using oxidizing agents like potassium permanganate to yield Vanillin.

These methods allow for the production of Vanillin on an industrial scale while ensuring cost-effectiveness and efficiency.

Molecular Structure Analysis

Structure

Vanillin has a molecular formula of C8H8O3C_8H_8O_3 and a molecular weight of 152.15 g/mol. The structure consists of a phenolic aldehyde with a methoxy group attached to the benzene ring.

Data

  • IUPAC Name: 4-hydroxy-3-methoxybenzaldehyde
  • Structural Formula:
    O CHC6H3(OH)(OCH3)\text{O CH}-\text{C}_6\text{H}_3(\text{OH})(\text{OCH}_3)

This structure contributes to its aromatic properties and reactivity in various chemical reactions.

Chemical Reactions Analysis

Reactions

Vanillin participates in several chemical reactions, including:

  1. Condensation Reactions: It can react with other aldehydes or ketones to form larger molecules through aldol condensation.
  2. Oxidation: Vanillin can be oxidized to vanillic acid, which has different properties and applications.

Technical Details

For instance, in a typical condensation reaction:

RCHO+R CHORCH OH R CHO\text{RCHO}+\text{R CHO}\rightarrow \text{RCH OH R CHO}

where R and R' represent different alkyl groups or hydrogen atoms.

Mechanism of Action

Process

The mechanism by which Vanillin exerts its flavoring properties involves interaction with taste receptors on the tongue, primarily through the activation of sweet and umami receptors. Additionally, its aromatic compounds contribute to its scent profile, enhancing sensory experiences in food products.

Data

Studies show that Vanillin activates specific G-protein coupled receptors (GPCRs), leading to a cascade of signaling events that ultimately result in taste perception.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder or colorless liquid.
  • Melting Point: Approximately 81-83 °C.
  • Boiling Point: About 285 °C.

Chemical Properties

  • Solubility: Soluble in alcohol, ether, and chloroform; slightly soluble in water.
  • pH: Typically around neutral (pH 7).

These properties are essential for its applications in food chemistry and other industries.

Applications

Scientific Uses

Vanillin is extensively used not only as a flavoring agent but also in:

  • Food Industry: As a natural flavor enhancer in various products.
  • Pharmaceuticals: As an excipient or flavoring agent in medicinal formulations.
  • Cosmetics: Incorporated into perfumes for its pleasant fragrance.
  • Research: Used as a standard compound in analytical chemistry for calibration purposes due to its well-characterized properties.

Properties

CAS Number

94232-00-5

Product Name

Einecs 303-924-5

IUPAC Name

2-(2-hydroxyethylamino)ethanol;(Z,12R)-12-hydroxyoctadec-9-enoic acid

Molecular Formula

C22H45NO5

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C18H34O3.C4H11NO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;6-3-1-5-2-4-7/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);5-7H,1-4H2/b12-9-;/t17-;/m1./s1

InChI Key

INMFFAXGDLECMR-DPMBMXLASA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(CO)NCCO

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.C(CO)NCCO

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